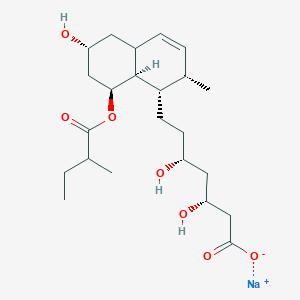
Benzathine cefotaxime
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzathine cefotaxime is a third-generation cephalosporin antibiotic that is commonly used in clinical practice. It is a long-acting antibiotic that is used to treat a variety of bacterial infections. Benzathine cefotaxime is synthesized by a chemical process and has a unique mechanism of action that makes it effective against a wide range of bacteria.
Aplicaciones Científicas De Investigación
Benzathine cefotaxime has a wide range of scientific research applications. It is commonly used in microbiology and immunology research to study the mechanisms of bacterial resistance to antibiotics. Benzathine cefotaxime is also used in molecular biology research to study gene expression and protein synthesis. In addition, benzathine cefotaxime is used in pharmacology research to study drug interactions and drug metabolism.
Mecanismo De Acción
Benzathine cefotaxime works by inhibiting the growth and replication of bacteria. It does this by binding to the bacterial cell wall and disrupting the synthesis of peptidoglycan, a key component of the cell wall. This leads to the weakening and eventual death of the bacteria. Benzathine cefotaxime is effective against a wide range of bacteria, including gram-positive and gram-negative bacteria.
Biochemical and Physiological Effects:
Benzathine cefotaxime has a number of biochemical and physiological effects. It is absorbed into the bloodstream and distributed throughout the body, where it targets and kills bacteria. Benzathine cefotaxime is metabolized by the liver and excreted in the urine. It has a half-life of approximately 8 hours, which makes it a long-acting antibiotic.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Benzathine cefotaxime has several advantages for lab experiments. It is a potent antibiotic that is effective against a wide range of bacteria, which makes it a useful tool for studying bacterial resistance to antibiotics. Benzathine cefotaxime is also a long-acting antibiotic, which means that it can be used to study the effects of antibiotics over an extended period of time. However, benzathine cefotaxime has some limitations for lab experiments. It is a complex molecule that requires careful handling and storage to maintain its stability and purity. In addition, benzathine cefotaxime is a relatively expensive antibiotic, which can limit its use in some lab experiments.
Direcciones Futuras
There are several future directions for benzathine cefotaxime research. One area of research is the development of new formulations of benzathine cefotaxime that are more stable and easier to handle. Another area of research is the development of new antibiotics that are effective against antibiotic-resistant bacteria. Finally, there is a need for more research into the mechanisms of bacterial resistance to antibiotics, which could lead to the development of new strategies for combating bacterial infections.
Conclusion:
Benzathine cefotaxime is a potent antibiotic that has a wide range of scientific research applications. It is synthesized by a complex chemical process and has a unique mechanism of action that makes it effective against a wide range of bacteria. Benzathine cefotaxime has several advantages for lab experiments, but also has some limitations. There are several future directions for benzathine cefotaxime research, including the development of new formulations and the development of new antibiotics.
Métodos De Síntesis
Benzathine cefotaxime is synthesized by a chemical process that involves the reaction of cefotaxime sodium with benzathine. The process involves the use of solvents and reagents that are carefully controlled to ensure the purity and quality of the final product. The synthesis of benzathine cefotaxime is a complex process that requires a high level of expertise and precision.
Propiedades
Número CAS |
127627-69-4 |
|---|---|
Nombre del producto |
Benzathine cefotaxime |
Fórmula molecular |
C48H54N12O14S4 |
Peso molecular |
1151.3 g/mol |
Nombre IUPAC |
(6S,7S)-3-(acetyloxymethyl)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;N,N'-dibenzylethane-1,2-diamine |
InChI |
InChI=1S/2C16H17N5O7S2.C16H20N2/c2*1-6(22)28-3-7-4-29-14-10(13(24)21(14)11(7)15(25)26)19-12(23)9(20-27-2)8-5-30-16(17)18-8;1-3-7-15(8-4-1)13-17-11-12-18-14-16-9-5-2-6-10-16/h2*5,10,14H,3-4H2,1-2H3,(H2,17,18)(H,19,23)(H,25,26);1-10,17-18H,11-14H2/b2*20-9-;/t2*10-,14-;/m00./s1 |
Clave InChI |
IILSVORLNYJFCF-KDBQXVQCSA-N |
SMILES isomérico |
CC(=O)OCC1=C(N2C(=O)[C@@H]([C@@H]2SC1)NC(=O)/C(=N\OC)/C3=CSC(=N3)N)C(=O)O.CC(=O)OCC1=C(N2C(=O)[C@@H]([C@@H]2SC1)NC(=O)/C(=N\OC)/C3=CSC(=N3)N)C(=O)O.C1=CC=C(C=C1)CNCCNCC2=CC=CC=C2 |
SMILES |
CC(=O)OCC1=C(N2C(C(C2=O)NC(=O)C(=NOC)C3=CSC(=N3)N)SC1)C(=O)O.CC(=O)OCC1=C(N2C(C(C2=O)NC(=O)C(=NOC)C3=CSC(=N3)N)SC1)C(=O)O.C1=CC=C(C=C1)CNCCNCC2=CC=CC=C2 |
SMILES canónico |
CC(=O)OCC1=C(N2C(C(C2=O)NC(=O)C(=NOC)C3=CSC(=N3)N)SC1)C(=O)O.CC(=O)OCC1=C(N2C(C(C2=O)NC(=O)C(=NOC)C3=CSC(=N3)N)SC1)C(=O)O.C1=CC=C(C=C1)CNCCNCC2=CC=CC=C2 |
Sinónimos |
BCTX benzathine cefotaxime |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



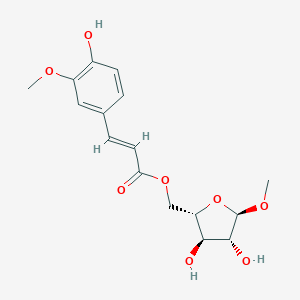
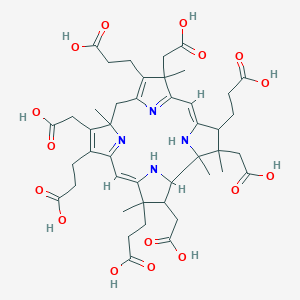

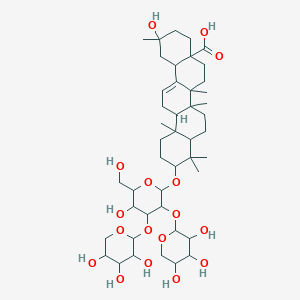

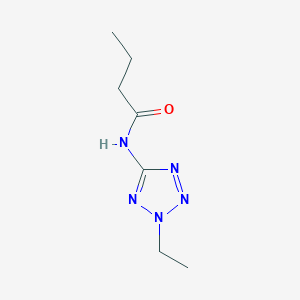

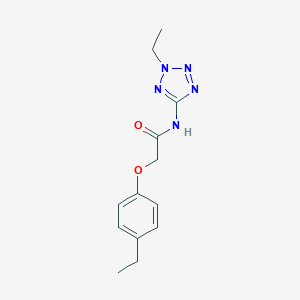
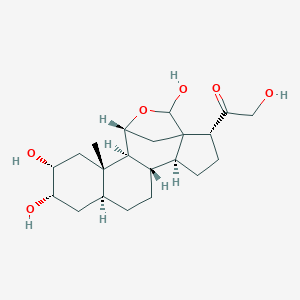
![5-bromo-2-methoxy-3-methyl-N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide](/img/structure/B237835.png)

![4-ethyl-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B237839.png)
![N-({4-[5-(hydroxymethyl)furan-2-yl]phenyl}carbamothioyl)-1-benzofuran-2-carboxamide](/img/structure/B237849.png)
